2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide

Phytophthora infestans Fungicide Mode of Action ED50

Managing oomycete resistance in Phytophthora infestans and Plasmopara viticola demands multi-site fungicide rotation strategies. Cymoxanil (CAS 57966-95-7) is a cyanoacetamide oxime fungicide that delivers local systemic movement and rapid curative action with no cross-resistance to phenylamides such as metalaxyl. • Curative ED50: 0.5-1.5 μg/mL against mycelial growth and germ tube emergence • Synergistic with mancozeb: Synergistic Ratio up to 5.39 at a 1:5 mixing ratio • Short soil half-life (0.75-2.15 days) minimizes residue carryover vs. metalaxyl (4.4-9.5 days) Supplied with full analytical documentation; ≥98% purity (HPLC). Ideal for anti-resistance programs and combination product development.

Molecular Formula C7H10N4O3
Molecular Weight 198.18 g/mol
CAS No. 57966-95-7
Cat. No. B033105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide
CAS57966-95-7
SynonymsDPX 3217;  DPX 3217M;  Tosca MZ;  2-Cyano-N-(ethylaminocarbonyl)-2-(methoxyimino)acetamide;  2-Cyano-N-ethylcarbamoyl-2-methoxyiminoacetamide;  Aktuan;  Curzate;  2-Cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide
Molecular FormulaC7H10N4O3
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCCNC(=O)NC(=O)C(=NOC)C#N
InChIInChI=1S/C7H10N4O3/c1-3-9-7(13)10-6(12)5(4-8)11-14-2/h3H2,1-2H3,(H2,9,10,12,13)
InChIKeyXERJKGMBORTKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityHexane: 1.85;  toluene: 5.29;  acetonitrile: 57;  ethyl acetate: 28;  n-octanol: 1.43;  methanol: 22.9 g/L;  acetone: 62.4 g/L;  methylene chloride: 133.0 (all in g/L at 20 °C)
In water, 890 mg/L at 20 °C

Cymoxanil Procurement: Rapid Oomycete Control


2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide (CAS 57966-95-7), widely known as cymoxanil, is a cyanoacetamide oxime fungicide [1]. It acts as a local systemic fungicide with protective and curative properties, primarily targeting oomycete pathogens such as Phytophthora infestans and Plasmopara viticola [2]. First introduced in 1977, cymoxanil is noted for its rapid uptake and short residual activity, which makes it a key component in anti-resistance strategies when used in combination with multi-site contact fungicides [3].

Local systemic movement with rapid curative action
Targets oomycete pathogens: Phytophthora infestans, Plasmopara viticola
Supports anti-resistance programs when combined with multi-site contact fungicides

Cymoxanil Substitution Challenges


While several oomycete fungicides exist, direct substitution of cymoxanil (CAS 57966-95-7) with another member of its class or a different mode-of-action fungicide can lead to suboptimal disease control. Cymoxanil exhibits a unique combination of local systemic movement and rapid curative action, which contrasts with the deep systemic, preventive profile of metalaxyl or the surface-only contact action of mancozeb [1]. Furthermore, cymoxanil demonstrates no cross-resistance with phenylamide fungicides like metalaxyl, making it essential for managing resistant pathogen populations [2]. Therefore, selecting the appropriate fungicide requires a nuanced understanding of these differential performance characteristics, which are quantified below.

Metalaxyl Substitution
Deep systemic preventive profile may not replicate rapid curative action needed for early infection control.
Mancozeb Substitution
Surface-only contact action lacks local systemic movement; may not provide curative activity against established infections.
Cross-Resistance Context
No cross-resistance with phenylamides reported; substitution with a phenylamide may lose efficacy on resistant populations.

Cymoxanil vs. Key Comparators


Life Stage Sensitivity vs. Metalaxyl

Cymoxanil demonstrates high specificity for certain life stages of *Phytophthora infestans*. It exhibits strong inhibition of colony growth and germ tube emergence (ED50 0.5–1.5 μg/ml), but does not inhibit sporangia differentiation or zoospore release even at high concentrations. In contrast, metalaxyl, a known RNA synthesis inhibitor, inhibited uridine incorporation across all developmental stages (40-60% inhibition) [1].

Life Stage Sensitivity
Head-to-head
ED50 0.5–1.5 μg/ml (colony growth/germ tube)
Metalaxyl: 40–60% RNA synthesis inhibition across all stages
Stage-specific activity supports application timing during active growth
No inhibition of sporangia differentiation or zoospore release
Phytophthora infestans Fungicide Mode of Action ED50

Mycelial Growth Inhibition vs. Mancozeb

In direct in vitro comparisons, cymoxanil is significantly more effective at inhibiting mycelial growth of *Phytophthora infestans* than the contact fungicide mancozeb. Conversely, mancozeb exhibits stronger inhibition of sporangia and zoospore germination [1]. This differential activity is a key driver for their frequent use in synergistic mixtures.

Mycelial Growth Inhibition
Head-to-head
Cymoxanil: reported stronger mycelial inhibition
Mancozeb: stronger spore germination inhibition; Synergistic Ratio 1.55–5.39 (1:5 ratio)
Complementary activity profile supports mixture use
In vitro assays; results inform tank-mix design
Phytophthora infestans Mycelial Growth Inhibition Comparative Efficacy

Soil Dissipation vs. Metalaxyl

Cymoxanil dissipates significantly faster in soil than the systemic fungicide metalaxyl. Field studies show cymoxanil has a soil half-life of 0.75–2.15 days, whereas metalaxyl persists for 4.4–9.5 days under similar conditions [1]. This rapid degradation minimizes environmental carryover and facilitates crop rotation.

Soil Half-Life
Cross-study
0.75–2.15 days (cymoxanil)
4.4–9.5 days (metalaxyl)
Faster dissipation may reduce residue carryover risk
Field dissipation data; conditions may vary
Environmental Fate Soil Half-Life Persistence

Water Solubility vs. Common Fungicides

Cymoxanil possesses a water solubility of 1.0 g/L at 25°C, which is considered high for a fungicide and contributes to its local systemic movement in plants [1]. This is in contrast to many other fungicides, which are typically more hydrophobic. This property facilitates rapid plant uptake and short-term curative action.

Water Solubility
Class-level / Data to verify
1.0 g/L at 25°C
High solubility supports local systemic movement (class-level inference)
Supplier data; review for specific formulation context
Physicochemical Properties Water Solubility Formulation

Cross-Resistance vs. Metalaxyl

Field population studies confirm that there is no cross-resistance between cymoxanil and the widely used systemic fungicide metalaxyl. Cymoxanil is equally effective against both metalaxyl-sensitive and metalaxyl-resistant isolates of *Phytophthora infestans* [1]. This is a critical differentiator for resistance management programs.

Cross-Resistance
Head-to-head
Full activity on metalaxyl-resistant isolates (EC50 0.3866 μg/mL)
Metalaxyl ineffective on resistant strains
No cross-resistance observed in field isolates
Supports resistance management program design
Fungicide Resistance Cross-Resistance Phytophthora infestans

Cymoxanil Application Scenarios


Curative Treatment for Late Blight & Downy Mildew

Due to its rapid plant uptake and local systemic activity, cymoxanil is ideally suited for application at the first sign of disease symptoms. Unlike the purely preventive action of contact fungicides like mancozeb, cymoxanil can halt established infections, as demonstrated by its potent inhibition of mycelial growth and germ tube emergence (ED50 0.5–1.5 μg/ml) [1]. This makes it a preferred choice for a curative spray when disease pressure is already present.

Managing Metalaxyl-Resistant Oomycetes

In fields with confirmed or suspected resistance to phenylamide fungicides (e.g., metalaxyl), cymoxanil is a critical tool. Its demonstrated lack of cross-resistance with metalaxyl ensures continued efficacy against resistant *Phytophthora infestans* strains [2]. Procurement of cymoxanil is essential for developing effective fungicide rotation or mixture programs designed to prevent or manage resistance.

Synergistic Mixtures for Broad-Spectrum Control

Cymoxanil's unique activity profile makes it an ideal mixing partner. Its strong inhibition of mycelial growth complements the spore germination inhibition of mancozeb, resulting in synergistic mixtures (Synergistic Ratio up to 5.39 at a 1:5 ratio) [3]. This synergy is the basis for many commercial combination products (e.g., cymoxanil + mancozeb, cymoxanil + famoxadone) that provide both curative and protective action across multiple fungal life stages.

High-Value Crops & Low Residue Limits

For crops destined for markets with low Maximum Residue Limits (MRLs) or where rapid crop rotation is necessary, cymoxanil's short soil half-life (0.75–2.15 days) is a significant benefit [4]. Its rapid dissipation reduces the risk of exceeding residue tolerances at harvest and minimizes potential carryover to subsequent crops, compared to more persistent alternatives like metalaxyl (half-life 4.4–9.5 days) [4].

Application
Selection Property
Validation Focus
Late blight & downy mildew curative action research
Rapid plant uptake and local systemic activity
Mycelial growth and germ tube emergence inhibition endpoints
Metalaxyl-resistant Phytophthora management studies
Lack of cross-resistance to phenylamide fungicides
Equal efficacy on resistant and sensitive isolate panels
Synergistic mixture design for broad-spectrum oomycete control
Complementary activity profile with contact fungicides
Synergistic ratio and life-stage coverage in mixture assays
Low-residue crop protection research
Short soil dissipation profile
Residue carryover risk and crop rotation compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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